Conformational Polymorphism: Unique Solid-State Behavior vs. 1,2-Diphenylethane
1,2-Bis(4-fluorophenyl)ethane exhibits a rare simultaneous occurrence of conformational polymorphism, conformational isomorphism, and concomitant polymorphism, a behavior not reported for the non-fluorinated analog 1,2-diphenylethane [1]. This leads to different crystal packing arrangements and thus different X-ray crystal structures.
| Evidence Dimension | Crystal Polymorphism |
|---|---|
| Target Compound Data | Exhibits conformational polymorphism, isomorphism, and concomitant polymorphism in four space groups. |
| Comparator Or Baseline | 1,2-Diphenylethane (non-fluorinated analog) does not exhibit this complex polymorphism. |
| Quantified Difference | Not applicable; qualitative observation of a unique, complex polymorphic system. |
| Conditions | Single crystal X-ray diffraction analysis. |
Why This Matters
This unique polymorphism is a critical differentiator for applications requiring specific crystal packing, morphology, or solid-state properties, such as in pharmaceutical formulation or organic electronics, where 1,2-diphenylethane would be unsuitable.
- [1] Addlagatta, A., et al. (2002). Conformational polymorphism in 1,2-bis(4-fluorophenyl)ethane. University of Hyderabad. Retrieved from https://www.igmlnet.uohyd.ac.in:8443/jspui/handle/10603/3110 View Source
